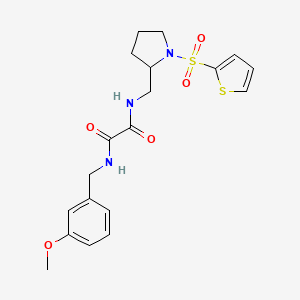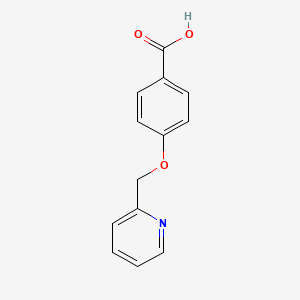
N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12F3N5O and its molecular weight is 347.301. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The synthesis of novel compounds derived from 1,2,3-triazole derivatives has been explored, showcasing their potential as antimicrobial agents. These compounds exhibit moderate to good activities against various bacterial and fungal strains, highlighting the versatility of triazole derivatives in drug design (Jadhav et al., 2017).
- Another study focused on the synthesis, structural characterization, and biological evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as potential anticancer agents, demonstrating the importance of structural analysis in developing effective therapeutic agents (Butler et al., 2013).
- Research on the synthesis, crystal structure, and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide has contributed to understanding the compound's mechanism of action against cancer cell lines (Hao et al., 2017).
Biological Applications
- A notable application in biological research involves the evaluation of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives for their anticancer properties, with certain compounds showing cytotoxic effects on breast cancer cell lines. This research emphasizes the potential of fluorinated compounds in cancer therapy (Butler et al., 2013).
- Another aspect of biological applications is demonstrated through the study of experimental and theoretical analysis of intermolecular interactions in derivatives of 1,2,4-triazoles. This research sheds light on the molecular interactions that can influence the biological activity of these compounds (Shukla et al., 2014).
Medicinal Chemistry and Drug Development
- The discovery and development of novel pharmaceuticals often involve the synthesis and evaluation of compounds with potential biological activities. Studies on compounds related to the query molecule have highlighted their antitumor and antimicrobial properties, paving the way for new treatments (Jadhav et al., 2017; Hao et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3,5-difluorobenzyl chloride with 2-fluoroaniline to form N-(3,5-difluorobenzyl)-2-fluoroaniline. This intermediate is then reacted with sodium azide and copper sulfate to form the corresponding triazole. Finally, the triazole is reacted with 4-isocyanato-2,6-difluorobenzamide to form the desired compound.", "Starting Materials": [ "3,5-difluorobenzyl chloride", "2-fluoroaniline", "sodium azide", "copper sulfate", "4-isocyanato-2,6-difluorobenzamide" ], "Reaction": [ "Step 1: React 3,5-difluorobenzyl chloride with 2-fluoroaniline in the presence of a base such as triethylamine to form N-(3,5-difluorobenzyl)-2-fluoroaniline.", "Step 2: React N-(3,5-difluorobenzyl)-2-fluoroaniline with sodium azide and copper sulfate in a solvent such as DMF to form the corresponding triazole.", "Step 3: React the triazole with 4-isocyanato-2,6-difluorobenzamide in a solvent such as THF to form N-(3,5-difluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide." ] } | |
Numéro CAS |
1291872-12-2 |
Formule moléculaire |
C16H12F3N5O |
Poids moléculaire |
347.301 |
Nom IUPAC |
N-[(3,5-difluorophenyl)methyl]-5-(2-fluoroanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H12F3N5O/c17-10-5-9(6-11(18)7-10)8-20-16(25)14-15(23-24-22-14)21-13-4-2-1-3-12(13)19/h1-7H,8H2,(H,20,25)(H2,21,22,23,24) |
Clé InChI |
KTJFUAUOTJGVHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC(=CC(=C3)F)F)F |
Solubilité |
soluble |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amino}methyl)-N-methylpyridin-2-amine](/img/structure/B2998188.png)
![5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2998191.png)

![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998193.png)
![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-5-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B2998194.png)
![N-(4-chloro-2-fluorophenyl)-2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2998195.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B2998196.png)

![Ethyl 2-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2998199.png)
![N-(benzo[d]thiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2998200.png)
![methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2998201.png)
![N-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2998202.png)

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2998204.png)
